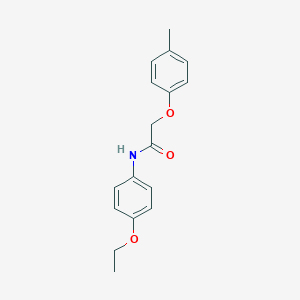![molecular formula C25H32N4O8S2 B324385 N,N'-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]PENTANEDIAMIDE](/img/structure/B324385.png)
N,N'-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]PENTANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of morpholine and sulfonyl groups attached to a phenyl ring, which are further connected by a pentanediamide chain. It has applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with pentanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]ethanediamide
- N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]butanediamide
- N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]hexanediamide
Uniqueness
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]pentanediamide is unique due to its specific pentanediamide chain length, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C25H32N4O8S2 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
N,N//'-bis(4-morpholin-4-ylsulfonylphenyl)pentanediamide |
InChI |
InChI=1S/C25H32N4O8S2/c30-24(26-20-4-8-22(9-5-20)38(32,33)28-12-16-36-17-13-28)2-1-3-25(31)27-21-6-10-23(11-7-21)39(34,35)29-14-18-37-19-15-29/h4-11H,1-3,12-19H2,(H,26,30)(H,27,31) |
InChI-Schlüssel |
YVYIUFKUNOBWIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzonitrile](/img/structure/B324306.png)
![N-benzyl-5-(furan-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324307.png)
![2-(1-Azepanylcarbonyl)-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B324308.png)
![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324310.png)

![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)

![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)

![(6E)-6-[(4-benzoylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324322.png)
![1-[(4-Bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324323.png)
![N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
![N-[3-(2-furoylamino)propyl]-2-furamide](/img/structure/B324330.png)
